Bila 1906 BS

HIV-1 Protease Drug Resistance Antiviral Assay

BILA 1906 BS is the definitive substrate analog HIV-1 protease inhibitor for resistance mechanism research. Unlike other PIs, it induces a uniquely characterized dual-locus resistance pathway involving protease active-site mutations (V32I, I84V/A) and compensatory Gag cleavage site mutations (p1/p6, NC/p1). This well-documented profile (up to 1,500-fold resistance) and the associated fitness defect make it the gold standard for in vitro selection of drug-resistant variants, replicative capacity assays, and structural studies of protease-substrate interactions. Substituting with another PI subclass will invalidate resistance evolution experiments. Specify ≥98% purity for reproducible results.

Molecular Formula C41H52N6O4S
Molecular Weight 725 g/mol
CAS No. 154612-31-4
Cat. No. B1667064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBila 1906 BS
CAS154612-31-4
SynonymsBILA 1906 BS;  BILA-1906-BS;  BILA1906BS
Molecular FormulaC41H52N6O4S
Molecular Weight725 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C41H52N6O4S/c1-27(2)37(45-38(49)33-18-17-30-15-9-10-16-32(30)43-33)40(51)44-34(22-28-12-7-6-8-13-28)36(48)25-47-21-19-31(52-26-29-14-11-20-42-24-29)23-35(47)39(50)46-41(3,4)5/h6-18,20,24,27,31,34-37,48H,19,21-23,25-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1
InChIKeyIMPWGYVYFQPDFN-SZNOJMITSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BILA 1906 BS (CAS 154612-31-4): Baseline Profile for Research Procurement of a Substrate Analog HIV-1 Protease Inhibitor


BILA 1906 BS is a substrate analog inhibitor of the HIV-1 protease, designed to mimic the natural Gag and Gag-Pol polyprotein substrates to block viral maturation [1]. The compound is a complex pipecolinic acid derivative with a molecular formula of C41H52N6O4S and a molecular weight of 724.95 g/mol . Early in vitro studies demonstrated its ability to inhibit wild-type HIV-1 (strain IIIB) replication with high potency [2], establishing it as a tool compound for probing protease structure-function relationships and resistance mechanisms [1].

Why Generic Substitution of BILA 1906 BS with In-Class Analogs Is Not Scientifically Equivalent


HIV-1 protease inhibitors (PIs) within the same chemical class cannot be treated as interchangeable research reagents. BILA 1906 BS, as a substrate analog, induces a specific and well-documented resistance pathway involving both active-site protease mutations (e.g., V32I, I84V/A) and second-locus mutations in Gag cleavage sites (p1/p6, NC/p1), which have been shown to restore viral fitness in resistant variants [1]. This unique dual-locus resistance signature, characterized for BILA 1906 BS and its close analog BILA 2185 BS, differs fundamentally from the resistance profiles of other PIs such as palinavir (BILA 2011 BS) [2]. Therefore, substituting BILA 1906 BS with a compound from a different PI subclass, or even with a close analog like BILA 2185 BS without confirming its resistance profile, will invalidate experiments designed to study protease-substrate interactions or resistance evolution pathways.

Quantitative Differentiation of BILA 1906 BS: Head-to-Head Data for Procurement Decisions


Resistance Selection Magnitude: BILA 1906 BS vs. BILA 2185 BS

In direct comparative in vitro selection studies, BILA 1906 BS and its close analog BILA 2185 BS both generated high-level resistant variants. The fold-resistance observed for BILA 1906 BS was up to 1,500-fold, while BILA 2185 BS also generated variants with 350- to 1,500-fold resistance [1]. This shared, high-magnitude resistance profile distinguishes them from palinavir, which selects for a distinct mutational pattern [2].

HIV-1 Protease Drug Resistance Antiviral Assay

Viral Fitness Cost of Resistance: BILA 1906 BS vs. Wild-Type HIV-1

High-level resistance to BILA 1906 BS comes at a measurable fitness cost to the virus. In competition assays on T-cell lines, resistant clones bearing the V32I and I84V/A double mutation were completely outcompeted and disappeared when cocultured with wild-type virus [1]. Furthermore, the I84A mutation rapidly reverted to I84V upon drug removal, confirming its deleterious impact on viral fitness [1].

Viral Fitness Protease Inhibitor Resistance

Second-Locus Resistance Mutations in Gag: Unique to Substrate Analog Inhibitors

Unlike many other HIV-1 protease inhibitors, BILA 1906 BS and BILA 2185 BS select for resistance mutations not only in the protease gene but also in the Gag polyprotein cleavage sites (p1/p6 and NC/p1) [1]. These second-locus mutations enhance polyprotein processing efficiency and are essential for the replication of highly resistant viruses; their removal results in a severe growth defect or complete loss of viral replication [1].

Gag Cleavage Site Resistance Mechanism HIV-1 Maturation

Potency Against Wild-Type HIV-1: BILA 1906 BS Demonstrates Low Nanomolar EC50

BILA 1906 BS exhibits potent antiviral activity against wild-type HIV-1 strain IIIB in vitro, with a reported mean EC50 of approximately 1 nM [1]. While direct EC50 data for BILA 2185 BS under identical conditions is not available from the same study, BILA 2185 BS has been reported to have an EC50 of 2.0 nM against wild-type HIV-1 in a separate study [2]. This suggests comparable low-nanomolar potency for both substrate analogs.

Antiviral Potency HIV-1 Protease Inhibition

High-Impact Research Applications for BILA 1906 BS: Where It Outperforms Generic Alternatives


Mechanistic Studies of HIV-1 Protease Inhibitor Resistance Evolution

BILA 1906 BS is the reagent of choice for in vitro selection of drug-resistant HIV-1 variants to study the emergence of protease and Gag cleavage site mutations. Its well-characterized, high-level resistance profile (up to 1,500-fold) [1] and the resulting fitness defect [2] provide a reproducible and robust system for investigating the evolutionary dynamics and compensatory mechanisms that drive resistance.

Investigating Viral Fitness and Reversion Dynamics of Protease Mutants

The severe fitness cost associated with BILA 1906 BS resistance, demonstrated by the rapid reversion of the I84A mutation and the elimination of resistant clones in competition assays [1], makes this compound ideal for experiments designed to measure the replicative capacity of mutant viruses and to study the reversion of resistance mutations upon drug removal.

Structural and Functional Analysis of Substrate Analog Binding

As a defined substrate analog inhibitor, BILA 1906 BS can be used in crystallography and molecular modeling studies to understand the precise interactions between the protease active site and its natural substrates. Its structure, when bound to HIV-2 protease, has been previously detailed, providing a structural framework for rational drug design [2].

Screening and Characterization of Novel Antiviral Compounds

BILA 1906 BS serves as a benchmark control in assays evaluating the potency and resistance profile of new-generation HIV-1 protease inhibitors. Its unique dual-locus resistance mechanism provides a critical reference point for differentiating the activity of novel compounds, particularly those designed to overcome existing PI resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bila 1906 BS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.